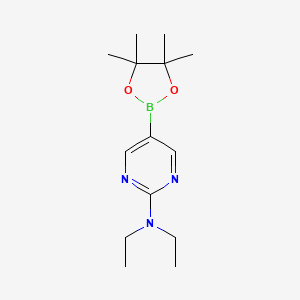![molecular formula C13H19ClN2O2 B595385 benzyl N-[(3R)-piperidin-3-yl]carbamate;hydrochloride CAS No. 183207-72-9](/img/structure/B595385.png)
benzyl N-[(3R)-piperidin-3-yl]carbamate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of benzyl N-[(3R)-piperidin-3-yl]carbamate;hydrochloride involves several steps:
Starting Material: The synthesis begins with N-Cbz-3-piperidinecarboxylic acid.
Chiral Resolution: Chiral resolution is performed using R-phenylethylamine to obtain a specific enantiomer.
Acid-Amide Condensation: The resolved compound undergoes acid-amide condensation with ammonia gas.
Hofmann Degradation: The resulting compound is subjected to Hofmann degradation to form the desired amine.
Protection and Deprotection: The amine is protected with di-tert-butyl dicarbonate and then deprotected to yield this compound.
Industrial Production Methods
Industrial production methods focus on optimizing yield and cost-effectiveness. One method involves the reaction of D-mandelic acid with racemic 3-piperidine amide, followed by a series of reactions including pivaloyl chloride treatment and sodium hypochlorite solution .
Analyse Des Réactions Chimiques
Types of Reactions
benzyl N-[(3R)-piperidin-3-yl]carbamate;hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction to amines using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents for nucleophilic substitution.
Major Products
Oxidation: Produces oxides and hydroxyl derivatives.
Reduction: Yields primary amines.
Substitution: Forms various substituted piperidine derivatives.
Applications De Recherche Scientifique
benzyl N-[(3R)-piperidin-3-yl]carbamate;hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a building block for biologically active compounds.
Medicine: Key intermediate in the production of pharmaceuticals, including diabetes medications.
Industry: Utilized in the manufacture of agrochemicals and fragrances.
Mécanisme D'action
The mechanism of action of benzyl N-[(3R)-piperidin-3-yl]carbamate;hydrochloride involves its interaction with specific molecular targets. It acts as a chiral amine, participating in various biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with enzymes and receptors, influencing their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminopiperidine: A simpler analog used in similar applications.
3-Aminoazepane: Another cyclic amine with comparable properties.
Uniqueness
benzyl N-[(3R)-piperidin-3-yl]carbamate;hydrochloride is unique due to its chiral nature and the presence of the carbobenzyloxy (Cbz) protecting group, which enhances its stability and reactivity in synthetic applications .
Propriétés
Numéro CAS |
183207-72-9 |
|---|---|
Formule moléculaire |
C13H19ClN2O2 |
Poids moléculaire |
270.757 |
Nom IUPAC |
benzyl N-[(3R)-piperidin-3-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C13H18N2O2.ClH/c16-13(15-12-7-4-8-14-9-12)17-10-11-5-2-1-3-6-11;/h1-3,5-6,12,14H,4,7-10H2,(H,15,16);1H/t12-;/m1./s1 |
Clé InChI |
RAIJBIOKQJMHNV-UTONKHPSSA-N |
SMILES |
C1CC(CNC1)NC(=O)OCC2=CC=CC=C2.Cl |
Synonymes |
R-3-CBZ-AMINOPIPERIDINE-HCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


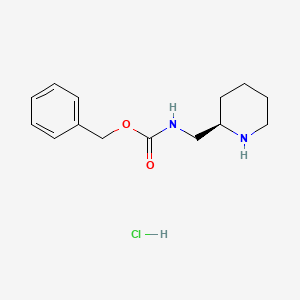
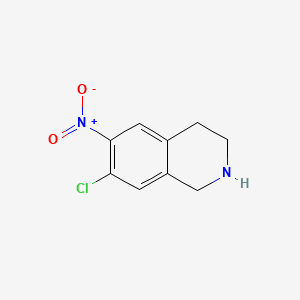
![3-Methyl-3,9-diazaspiro[5.6]dodecane](/img/structure/B595304.png)

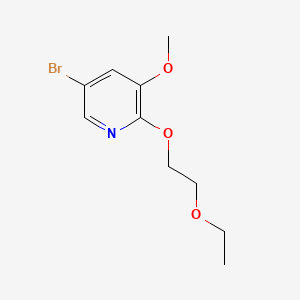
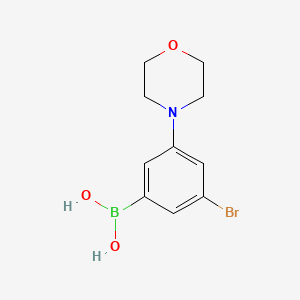

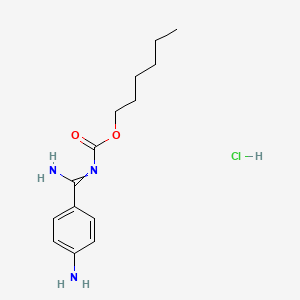
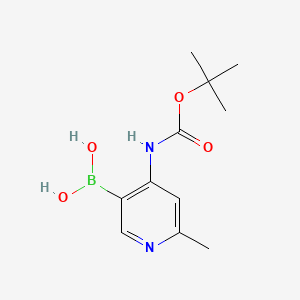
![5-Bromo-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B595317.png)


